molecular formula C20H21NO3 B5768782 N-(4-methoxybenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(4-methoxybenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B5768782
M. Wt: 323.4 g/mol
InChI Key: JKEFDOVTMGATIY-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related benzofuran compounds often involves multi-step organic reactions, where key functionalities are introduced to the benzofuran core. A typical approach might include lithiation, followed by aldehyde addition, reduction, and cyclization processes to introduce various substituents on the benzofuran ring, as demonstrated in the synthesis of related compounds by Owton et al. (1995) and Bhaskar et al. (2019) (Owton et al., 1995); (Bhaskar et al., 2019).

Molecular Structure Analysis The molecular structure of benzofuran derivatives is typically characterized using techniques like X-ray crystallography, NMR, and mass spectrometry, which provide detailed information about the arrangement of atoms and the overall geometry of the molecule. For instance, Chakraborty et al. (2007) provided insights into the crystal and molecular structure of a similar piroxicam derivative using X-ray powder data (Chakraborty et al., 2007).

Chemical Reactions and Properties Benzofuran derivatives undergo various chemical reactions, influenced by their functional groups. These can include nucleophilic substitutions, oxidative and reductive conditions, and more, as explored by Muranaka et al. (2011) in the development of a new carboxamide protecting group (Muranaka et al., 2011).

Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments and potential applications in material science. Demir et al. (2015) analyzed the structure of a benzamide derivative using X-ray diffraction and DFT calculations, offering insights into its physical characteristics (Demir et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-12-9-17-14(3)19(24-18(17)10-13(12)2)20(22)21-11-15-5-7-16(23-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFDOVTMGATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

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